molecular formula C22H32N2O6 B15244635 tert-Butyl 3-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 3-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B15244635
M. Wt: 420.5 g/mol
InChI Key: BRROATQELOFYBR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyloxycarbonyl (Cbz)-protected amine, and a methoxy ester moiety. This compound serves as a key intermediate in pharmaceutical synthesis, notably in the development of Elironrasib (RMC-6291), a RAS(ON) inhibitor . Its structural complexity arises from the stereochemistry of the piperidine ring and the substituted propyl chain, which influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,17-18H,8,11-15H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRROATQELOFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple steps. The process often starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and other substituents. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable conditions.

    Functional Group Modifications:

Chemical Reactions Analysis

tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or other reactive sites on the molecule.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely $ \text{C}{22}\text{H}{31}\text{N}2\text{O}7 $ (inferred from synthesis precursors in ).
  • Spectral Data :
    • LCMS (ESI) : $ m/z $ [M + Na]$^+$ observed at 443.1 (calcd 443.2 for a related morpholine analog) .
    • $^{13}\text{C NMR} (DMSO-d6): Peaks at δ 164.9 (ester carbonyl), 154.7 (Boc carbonyl), 136.9 (aromatic Cbz), and 52.6 (methoxy) .
  • Synthesis : Prepared via Cbz-Cl-mediated protection of an amine intermediate under basic conditions (NaHCO₃) at low temperatures, followed by extraction and purification .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogs: Ring Systems and Substituents

Compound Name Ring Type Key Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data Synthesis Yield Application/Context Reference
tert-Butyl 3-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate Piperidine Boc, Cbz, methoxy ester C₂₂H₃₁N₂O₇ ~451.5 LCMS [M + Na]⁺: 443.1; $^{13}\text{C NMR}$ δ 164.9 (ester) Not specified RAS inhibitor intermediate
tert-Butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate Morpholine Boc, Cbz, methoxy ester C₂₁H₂₈N₂O₇ 420.4 LCMS [M + Na]⁺: 443.1; $^{13}\text{C NMR}$ δ 164.9 (ester) 90% Chiral intermediate for drug synthesis
2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl) 1-(tert-butyl) (S)-pyrrolidine-1,2-dicarboxylate Pyrrolidine Boc, Cbz, methoxy ester, additional carboxylate C₂₁H₂₈N₂O₈ 436.4 Rf = 0.37 (hexane/EtOAc 1:1); HRMS confirmed 98% ADEP fragment for proteasome detection
tert-Butyl (R)-4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(methylamino)-3-oxopropyl)piperidine-1-carboxylate Piperidine Boc, Fmoc, methylamino ester C₂₉H₃₇N₃O₅ 508.3 HRMS [M + H]⁺: 508.2806 (calcd), 508.2895 (found) Not specified BET bromodomain inhibitor
1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate Piperidine Boc, methyl ester, ketone C₁₃H₂₁NO₅ 271.3 NMR consistent with literature Not specified General synthetic intermediate

Ring System Influence

  • Piperidine vs. Morpholine : The target compound’s piperidine ring lacks the oxygen atom present in morpholine analogs (e.g., compound from ), reducing polarity but increasing basicity. This difference impacts solubility and binding affinity in biological targets .

Protecting Groups

  • Cbz vs. Fmoc: The target compound uses a Cbz group, which is stable under acidic conditions but removable via hydrogenolysis. In contrast, Fmoc () is base-labile, enabling orthogonal deprotection strategies .
  • Boc Stability : The tert-butyl group in all compounds provides robust protection for amines, resisting basic and nucleophilic conditions .

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